Cas no 2171281-52-8 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid
- EN300-1472955
- 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid
- 2171281-52-8
-
- インチ: 1S/C25H27F3N2O5/c1-2-7-16(12-22(31)30(13-23(32)33)15-25(26,27)28)29-24(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21H,2,7,12-15H2,1H3,(H,29,34)(H,32,33)/t16-/m1/s1
- InChIKey: CEVSIACRKBSQFN-MRXNPFEDSA-N
- ほほえんだ: FC(CN(CC(=O)O)C(C[C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 492.18720645g/mol
- どういたいしつりょう: 492.18720645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 11
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 95.9Ų
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472955-500mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1472955-0.05g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1472955-0.5g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1472955-2500mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1472955-1000mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472955-5.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1472955-1.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1472955-2.5g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1472955-10.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1472955-100mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamido]acetic acid |
2171281-52-8 | 100mg |
$2963.0 | 2023-09-29 |
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acidに関する追加情報
Introduction to 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid (CAS No. 2171281-52-8)
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid, identified by the CAS number 2171281-52-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a hexanamidoacetic acid backbone modified with specific functional groups. The presence of a fluoren-9-yl methoxycarbonyl moiety and a (2,2,2-trifluoroethyl) side chain imparts unique chemical and biological properties, making it a promising candidate for various applications in drug discovery and therapeutic development.
The structural design of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid reflects a deliberate approach to molecular optimization. The fluoren-9-yl methoxycarbonyl group is known for its stability and ability to enhance the solubility and bioavailability of attached molecules, while the (2,2,2-trifluoroethyl) group contributes to lipophilicity and metabolic stability. These features are particularly valuable in the design of small-molecule drugs, where achieving an optimal balance between hydrophilicity and lipophilicity is crucial for effective pharmacokinetics.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The unique structural features of CAS No. 2171281-52-8 make it a compelling subject for investigation in these areas. For instance, the amide linkage in the hexanamidoacetic acid moiety can serve as a hinge region for binding to target proteins, while the chiral center at the 3R position provides opportunities for enantioselective drug design—a strategy that has shown promise in improving drug efficacy and reducing side effects.
One of the most exciting aspects of this compound is its potential as a scaffold for further chemical modifications. Researchers have been exploring ways to derivatize CAS No. 2171281-52-8 to create more specialized derivatives with enhanced binding affinity or altered pharmacological profiles. The fluorene-based moiety, in particular, has been extensively studied for its ability to interact with biological targets through hydrophobic interactions and π-stacking effects. This has led to several innovative approaches in drug design, where fluorene derivatives are used to improve receptor binding or to enhance drug delivery systems.
The (2,2,2-trifluoroethyl) group in the molecule also plays a critical role in its overall properties. This fluorinated alkyl chain is known for its ability to increase metabolic stability by resisting hydrolysis and oxidation. Such stability is highly desirable in pharmaceuticals, as it can extend the half-life of a drug within the body and reduce the frequency of dosing. Additionally, fluorine atoms can influence electronic properties and binding interactions at the molecular level, making them valuable tools in medicinal chemistry.
Recent studies have begun to uncover the biological activities of compounds with similar structural motifs. For example, derivatives of hexanamidoacetic acids have been investigated for their potential anti-inflammatory effects by modulating cytokine production and immune cell signaling pathways. Similarly, fluorene-based compounds have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling cascades involved in cancer progression. The combination of these structural elements in CAS No. 2171281-52-8 suggests that it may exhibit multiple biological functions simultaneously.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control over reaction conditions to ensure high yield and purity. Key steps include protecting group strategies to handle sensitive functional groups such as the amine and carboxylic acid moieties, as well as selective fluorination techniques to introduce the (2,2,2-trifluoroethyl) group. Advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency and precision.
In conclusion,CAS No. 2171281-52-8, or (3R)-3-{[(9H-fluoren-9-yloxy)carbonyl]amino}-N-(trifluoromethyl)hexanamidoacetic acid, stands out as a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups offers opportunities for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule and its derivatives,CAS No. 2171281-52-8 is poised to play an important role in future drug development efforts.
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